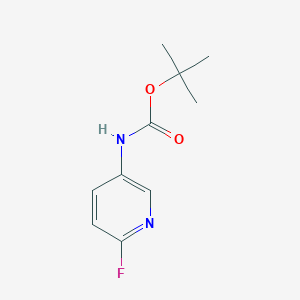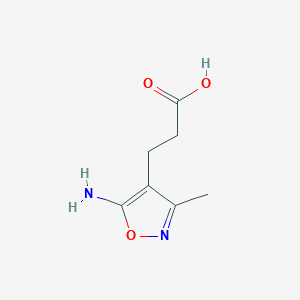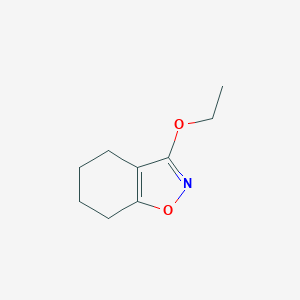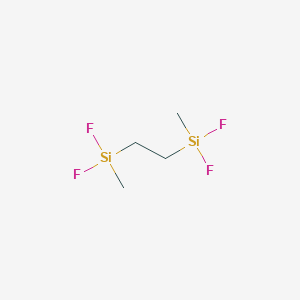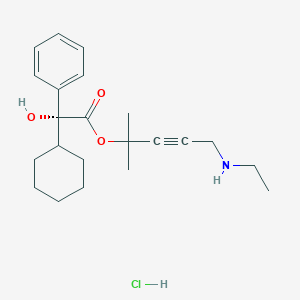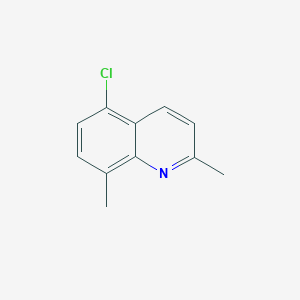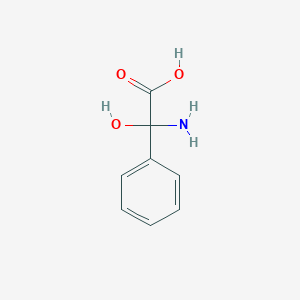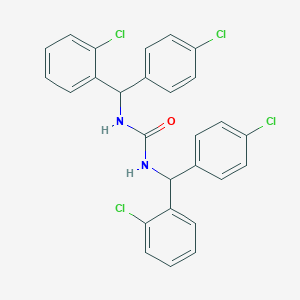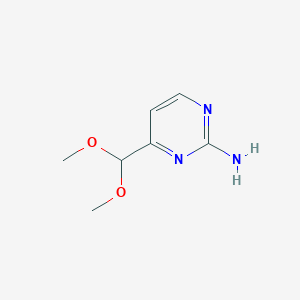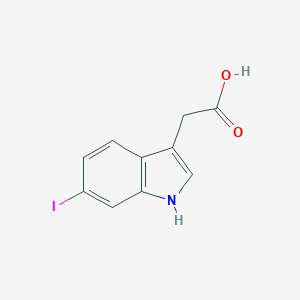
2-(6-Iodo-1H-indol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Iodo-1H-indol-3-yl)acetic acid: is a derivative of indole-3-acetic acid, which is a significant compound in the field of organic chemistry Indole-3-acetic acid is known for its role as a plant hormone, specifically an auxin, which regulates various aspects of plant growth and development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Iodo-1H-indol-3-yl)acetic acid typically involves the iodination of indole-3-acetic acid. One common method is the electrophilic substitution reaction where indole-3-acetic acid is treated with iodine in the presence of an oxidizing agent such as potassium iodate. The reaction is carried out in an acidic medium, often using acetic acid as the solvent. The reaction conditions are typically mild, with the temperature maintained at room temperature to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(6-Iodo-1H-indol-3-yl)acetic acid can undergo oxidation reactions, particularly at the indole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the carboxylic acid group to form the corresponding alcohol.
Substitution: The iodine atom at the 6th position can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide and thiourea.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of (6-Iodo-1H-indol-3-yl)methanol.
Substitution: Formation of 6-azido-1H-indol-3-yl acetic acid.
Scientific Research Applications
Chemistry: 2-(6-Iodo-1H-indol-3-yl)acetic acid is used as a precursor in the synthesis of various indole derivatives
Biology: In biological research, this compound is studied for its potential as a plant growth regulator. Its effects on plant growth and development are of particular interest, especially in understanding the role of halogenated auxins.
Medicine: The compound is investigated for its potential therapeutic applications. Its indole structure is a common motif in many pharmacologically active compounds, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(6-Iodo-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets in plants. As an auxin analog, it binds to auxin receptors, triggering a cascade of signaling pathways that regulate gene expression and cellular processes. The iodine atom at the 6th position may enhance its binding affinity and stability, leading to more pronounced biological effects.
Comparison with Similar Compounds
Indole-3-acetic acid: The parent compound, known for its role as a plant hormone.
5-Iodoindole-3-acetic acid: Another halogenated derivative with similar properties.
Indole-3-butyric acid: A synthetic auxin used in plant propagation.
Uniqueness: 2-(6-Iodo-1H-indol-3-yl)acetic acid is unique due to the presence of the iodine atom at the 6th position, which imparts distinct chemical and biological properties
Properties
CAS No. |
191674-60-9 |
|---|---|
Molecular Formula |
C10H8INO2 |
Molecular Weight |
301.08 g/mol |
IUPAC Name |
2-(6-iodo-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8INO2/c11-7-1-2-8-6(3-10(13)14)5-12-9(8)4-7/h1-2,4-5,12H,3H2,(H,13,14) |
InChI Key |
KAAAYLDNUFOXMT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1I)NC=C2CC(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1I)NC=C2CC(=O)O |
Synonyms |
1H-Indole-3-aceticacid,6-iodo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


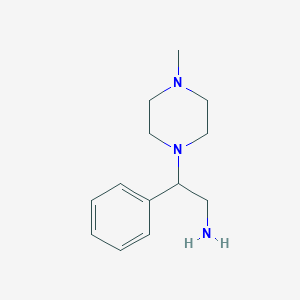
![2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane](/img/structure/B70830.png)
